molecular formula C14H21N3O B3037046 1-(1-Benzylpiperidin-4-yl)-3-methylurea CAS No. 41220-43-3

1-(1-Benzylpiperidin-4-yl)-3-methylurea

Cat. No. B3037046
CAS RN: 41220-43-3
M. Wt: 247.34 g/mol
InChI Key: YCESGSGSKWSGFX-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzylpiperidine, which is a class of compounds containing a piperidine ring conjugated to a benzyl group . These compounds are often used in the synthesis of pharmaceuticals and other organic compounds.


Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-benzylpiperidin-4-one, includes a benzyl group attached to a piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Benzylpiperidin-4-yl)-3-methylurea” would depend on its specific structure. Similar compounds, such as 1-(1-benzylpiperidin-4-yl)methanamine, have a boiling point of 99-103C/0.3mb .

Mechanism of Action

The mechanism of action of benzylpiperidine derivatives can also vary widely. Some benzylpiperidine derivatives have been studied for their inhibitory activity .

Safety and Hazards

The safety and hazards of “1-(1-Benzylpiperidin-4-yl)-3-methylurea” would depend on its specific structure and properties. Similar compounds, such as 1-(1-benzylpiperidin-4-yl)methanamine, have been classified with hazard statements including H302, H312, H314, H315, H318, H319, H332, H335 .

Future Directions

The future directions for research on “1-(1-Benzylpiperidin-4-yl)-3-methylurea” would depend on its specific properties and potential applications. Benzylpiperidine derivatives are a broad class of compounds with many potential applications in pharmaceuticals and other areas .

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-15-14(18)16-13-7-9-17(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCESGSGSKWSGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-3-methylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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